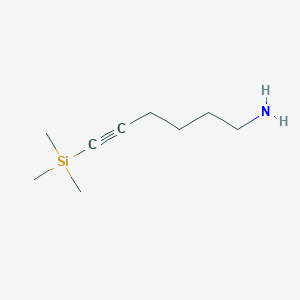
6-(Trimethylsilyl)hex-5-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)hex-5-yn-1-amine is an organic compound with the molecular formula C9H19NSi It features a hexynyl chain with a trimethylsilyl group attached to the sixth carbon and an amine group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hex-5-yn-1-amine typically involves the reaction of hex-5-yn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Hex-5-yn-1-amine+Trimethylsilyl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)hex-5-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6-(Trimethylsilyl)hex-5-yn-1-amine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-5-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
Hex-5-yn-1-amine: This compound is similar in structure but lacks the trimethylsilyl group.
6-(Trimethylsilyl)hex-5-yn-1-ol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
6-(Trimethylsilyl)hex-5-yn-1-amine is unique due to the presence of both the trimethylsilyl and amine groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C9H19NSi |
|---|---|
Molecular Weight |
169.34 g/mol |
IUPAC Name |
6-trimethylsilylhex-5-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8,10H2,1-3H3 |
InChI Key |
XEDINXQREDNUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















